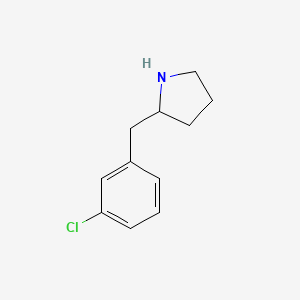

2-(3-Chlorobenzyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-chlorophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-10-4-1-3-9(7-10)8-11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUAHLSVNDCUURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Chlorobenzyl)pyrrolidine

Abstract

This guide provides a comprehensive, technically-grounded protocol for the synthesis and characterization of 2-(3-Chlorobenzyl)pyrrolidine, a valuable heterocyclic building block. The synthetic strategy hinges on a modern and highly regioselective approach: the α-lithiation of N-Boc-pyrrolidine followed by alkylation. This method circumvents challenges associated with direct functionalization and offers a reliable pathway to the target compound. Each stage of the synthesis—protection, α-alkylation, and deprotection—is detailed with step-by-step protocols, causal explanations for experimental choices, and troubleshooting advice. The guide culminates in a thorough characterization plan, outlining the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to ensure the unequivocal identification and purity assessment of the final product.

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for a broad exploration of chemical space, making it a desirable motif for interacting with biological targets. The functionalization of the pyrrolidine ring at the 2-position, in particular, is a key strategy for developing novel chemical entities. This compound is a versatile intermediate, combining the pyrrolidine core with a substituted benzyl group, making it a precursor for a wide range of more complex molecules with potential biological activity.

This document serves as a detailed guide for researchers and drug development professionals, outlining a robust and reproducible synthesis of this compound.

Section 1: Synthetic Strategy & Retrosynthetic Analysis

The primary challenge in synthesizing 2-substituted pyrrolidines is achieving regioselectivity. Direct alkylation of pyrrolidine itself is not feasible for C-functionalization, as the nitrogen atom is far more nucleophilic, leading exclusively to N-alkylation. Therefore, a multi-step, directed strategy is required.

Our chosen strategy is a three-step sequence founded on the principles of protecting group chemistry and directed ortho-metalation (in this case, α-metalation):

-

Nitrogen Protection: The secondary amine of pyrrolidine is first protected with a tert-butyloxycarbonyl (Boc) group. The bulky Boc group serves two critical functions: it deactivates the nitrogen towards electrophiles and acts as a directed metalation group, facilitating the regioselective deprotonation of the adjacent C-H bond at the 2-position.[2]

-

α-Lithiation and Alkylation: The N-Boc-pyrrolidine intermediate is treated with a strong, sterically hindered base, such as sec-butyllithium (s-BuLi), in the presence of a ligand like sparteine or TMEDA. This selectively removes a proton from the C2 position, generating a configurationally stable α-lithiated species.[3][4] This powerful nucleophile is then quenched with the electrophile, 3-chlorobenzyl bromide, to form the crucial C-C bond.

-

Deprotection: Finally, the Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the target secondary amine, this compound.[5][6]

This approach is authoritative as it provides excellent control over regioselectivity and is a well-documented method for the synthesis of α-substituted pyrrolidines.[7][8]

Section 2: Detailed Experimental Protocols

Disclaimer: All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 2.1: Synthesis of tert-butyl pyrrolidine-1-carboxylate (N-Boc-pyrrolidine)

Rationale: This initial step protects the reactive secondary amine. Di-tert-butyl dicarbonate ((Boc)₂O) is the electrophile, and a mild base like triethylamine (TEA) or NaOH is used to neutralize the acidic byproduct, ensuring the pyrrolidine remains nucleophilic.[9] Dichloromethane (DCM) is a common solvent for this transformation.

Methodology:

-

To a round-bottom flask, add pyrrolidine (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) (approx. 10 mL per 1 g of pyrrolidine).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.2 eq.) to the stirred solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq.) in a minimal amount of DCM.

-

Add the (Boc)₂O solution dropwise to the pyrrolidine solution over 30 minutes, maintaining the internal temperature at or below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine, which is typically a colorless oil of sufficient purity for the next step.

Protocol 2.2: Synthesis of tert-butyl this compound-1-carboxylate

Rationale: This is the key bond-forming step. The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures (-78 °C) to ensure the stability of the organolithium intermediate and prevent side reactions. sec-Butyllithium is used as the strong base for deprotonation.[1] The subsequent addition of 3-chlorobenzyl bromide serves as the electrophilic trap.

Methodology:

-

Assemble an oven-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet.

-

Degas the flask with nitrogen via five evacuate-refill cycles.

-

Add anhydrous solvent (e.g., methyl tert-butyl ether, MTBE, or THF) (approx. 12 mL per 1 g of substrate) to the flask via syringe.

-

Add N-Boc-pyrrolidine (1.0 eq.) to the solvent.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add sec-butyllithium (s-BuLi, ~1.4 M in cyclohexane, 1.1 eq.) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -65 °C. The solution may turn a yellow/orange color.[1]

-

Stir the resulting solution at -78 °C for 3 hours to ensure complete formation of the lithiated species.

-

Add a solution of 3-chlorobenzyl bromide (1.2 eq.) in anhydrous THF dropwise, again maintaining the temperature below -65 °C.

-

Allow the reaction to stir at -78 °C for an additional 2-3 hours, then let it slowly warm to room temperature overnight.

-

Quench the reaction carefully at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to isolate the product.

Protocol 2.3: Deprotection to Yield this compound

Rationale: The final step involves the acid-catalyzed cleavage of the Boc protecting group. Trifluoroacetic acid (TFA) in DCM is highly effective and common for this purpose.[6] Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be used.[10][11]

Methodology:

-

Dissolve the purified N-Boc-2-(3-chlorobenzyl)pyrrolidine (1.0 eq.) in DCM (approx. 10 mL per 1 g).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise.

-

Remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in DCM and wash with a saturated NaHCO₃ solution or 1 M NaOH until the aqueous layer is basic, to neutralize the acid and liberate the free amine.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, this compound. The product may be purified further by distillation if necessary.

| Potential Issue | Probable Cause | Troubleshooting & Optimization |

| Low yield in Step 2.2 | Incomplete lithiation due to moisture. | Ensure all glassware is oven-dried and solvents are rigorously anhydrous. Use freshly titrated s-BuLi. |

| Poor reactivity of the electrophile. | Use freshly prepared or purified 3-chlorobenzyl bromide. | |

| Temperature fluctuation during lithiation. | Maintain strict temperature control at -78 °C. A rise in temperature can lead to decomposition of the organolithium intermediate. | |

| Incomplete deprotection in Step 2.3 | Insufficient acid or reaction time. | Increase the equivalents of TFA or extend the reaction time. Monitor closely with TLC. |

| Side products observed | Impurities in starting materials. | Purify starting materials before use. N-Boc-pyrrolidine can be distilled; 3-chlorobenzyl bromide can be filtered through a plug of neutral alumina. |

Section 3: Characterization of this compound

Unequivocal structural confirmation and purity assessment are paramount. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the synthesized molecule.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all hydrogen atoms and their connectivity. The aromatic region should display a characteristic pattern for a 1,3-disubstituted (meta) benzene ring. The benzylic protons (Ar-CH₂ ) and the unique proton at the C2 position of the pyrrolidine ring (CH ) are key diagnostic signals.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments. The presence of four distinct aromatic carbon signals (due to symmetry) and five aliphatic carbon signals will confirm the carbon skeleton.

| Expected ¹H NMR Data (CDCl₃, 400 MHz) | |

| Chemical Shift (δ, ppm) | Assignment & Multiplicity |

| ~8.0 - 8.5 | NH (broad singlet, may not be observed) |

| ~7.25 | Ar-H (singlet or narrow triplet, C2'-H) |

| ~7.10 - 7.20 | Ar-H (multiplet, 3H) |

| ~3.50 - 3.60 | Pyrrolidine-C2-H (multiplet, 1H) |

| ~3.05 - 3.20 | Benzylic-CH₂ (multiplet, 2H) |

| ~2.80 - 3.00 | Pyrrolidine-C5-H ₂ (multiplet, 2H) |

| ~1.60 - 1.90 | Pyrrolidine-C3,C4-H ₂ (multiplet, 4H) |

| Expected ¹³C NMR Data (CDCl₃, 100 MHz) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~141.0 | Ar-C (Quaternary, C1') |

| ~134.0 | Ar-C -Cl (Quaternary, C3') |

| ~129.5 | Ar-C H |

| ~128.0 | Ar-C H |

| ~127.0 | Ar-C H |

| ~126.5 | Ar-C H |

| ~60.0 | Pyrrolidine-C 2 |

| ~47.0 | Pyrrolidine-C 5 |

| ~41.0 | Benzylic-C H₂ |

| ~31.0 | Pyrrolidine-C 3 |

| ~25.0 | Pyrrolidine-C 4 |

| Note: Predicted chemical shifts are based on analogous structures and may vary slightly.[12][13] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₁H₁₄ClN), the expected monoisotopic mass is 195.08 Da. A key diagnostic feature will be the isotopic pattern of chlorine: two peaks, [M]⁺ and [M+2]⁺, in an approximate 3:1 ratio. The fragmentation pattern can also provide structural information, with likely fragments arising from the loss of the benzyl group or cleavage of the pyrrolidine ring.[14][15]

| Expected Mass Spectrometry Data | |

| m/z Value | Assignment |

| 195 / 197 | [M]⁺ / [M+2]⁺ Molecular ion peak (3:1 ratio) |

| 125 / 127 | [M - C₅H₈N]⁺ (Chlorobenzyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from benzyl group) |

| 70 | [C₄H₈N]⁺ (Fragment from pyrrolidine ring cleavage) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Expected IR Data | |

| Frequency (cm⁻¹) | Vibrational Mode & Functional Group |

| 3300 - 3400 (broad) | N-H stretch (Secondary amine) |

| 3000 - 3100 | C-H stretch (Aromatic) |

| 2850 - 2960 | C-H stretch (Aliphatic) |

| 1580 - 1600 | C=C stretch (Aromatic ring) |

| 1000 - 1100 | C-N stretch |

| 750 - 800 | C-H out-of-plane bend (meta-disubstituted aromatic) |

| 650 - 750 | C-Cl stretch |

Conclusion

This guide has detailed a robust and scientifically-sound methodology for the synthesis of this compound via a three-step sequence involving N-Boc protection, regioselective α-lithiation and alkylation, and subsequent deprotection. The provided protocols are based on established and reliable chemical transformations, offering a high probability of success. Furthermore, the comprehensive characterization plan ensures that researchers can rigorously verify the identity and purity of their final product, making this guide a valuable resource for professionals in organic synthesis and drug development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise [ch.imperial.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

A Technical Guide to the Spectroscopic Characterization of 2-(3-Chlorobenzyl)pyrrolidine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 2-(3-Chlorobenzyl)pyrrolidine (CAS No: 383127-29-5).[1][2] As a heterocyclic amine, this molecule and its analogues are significant scaffolds in medicinal chemistry and drug development.[3] Accurate structural elucidation and confirmation are paramount for advancing research and ensuring the integrity of subsequent biological and pharmacological studies. This document presents a detailed interpretation of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the relationship between molecular structure and spectral output. The methodologies described herein are designed to serve as a self-validating framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel small molecules.

Introduction and Physicochemical Properties

This compound is a disubstituted pyrrolidine derivative. The structure consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) substituted at the 2-position with a 3-chlorobenzyl group. The presence of a chiral center at the C2 position of the pyrrolidine ring, a flexible aliphatic ring, and a substituted aromatic system gives rise to a distinct and informative spectroscopic profile. Understanding this profile is critical for confirming synthesis success, assessing purity, and establishing a baseline for further derivatization.

Below is a diagram of the molecular structure with atom numbering used for spectral assignments throughout this guide.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Chemical Name | This compound | [1][4] |

| Synonyms | 2-[(3-chlorophenyl)methyl]pyrrolidine | [4][5] |

| CAS Number | 383127-29-5 | [1][2] |

| Molecular Formula | C₁₁H₁₄ClN | [1][2] |

| Molecular Weight | 195.69 g/mol | [2] |

| Appearance | Liquid (Predicted) |[4] |

Spectroscopic Analysis

The following sections detail the anticipated spectroscopic signatures of this compound. The interpretations are based on established principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and pyrrolidine ring protons. The chirality at the C2 position renders the adjacent benzylic protons and the protons on the pyrrolidine ring diastereotopic, leading to more complex splitting patterns than might otherwise be expected.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (400 MHz, CDCl₃)

| Protons (Atom No.) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| Aromatic (C8-H, C10-H, C11-H, C12-H) | 7.0 – 7.4 | Multiplet (m) | 4H | Protons on the substituted benzene ring. The meta-substitution pattern leads to complex, overlapping signals in this region. |

| Pyrrolidine (N1-H) | 1.5 – 4.0 | Broad Singlet (br s) | 1H | The N-H proton signal is typically broad due to quadrupole broadening and exchange. Its chemical shift is highly dependent on solvent and concentration. |

| Pyrrolidine (C2-H) | 3.0 – 3.5 | Multiplet (m) | 1H | This methine proton is coupled to the benzylic protons (C6) and the C3 protons of the pyrrolidine ring, resulting in a complex multiplet. |

| Pyrrolidine (C5-H₂) | 2.8 – 3.2 | Multiplet (m) | 2H | These protons are adjacent to the nitrogen atom, causing a downfield shift. |

| Benzylic (C6-H₂) | 2.5 – 3.5 | Multiplet (m) | 2H | These protons are diastereotopic due to the adjacent C2 chiral center. They will couple with each other (geminal coupling) and with the C2 proton, likely appearing as a complex multiplet, possibly a doublet of doublets. |

| Pyrrolidine (C3-H₂, C4-H₂) | 1.5 – 2.2 | Multiplet (m) | 4H | These methylene protons of the pyrrolidine ring are in the aliphatic region and will show complex overlapping signals due to coupling with adjacent protons. |

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their electronic environment. Eleven distinct signals are expected for the eleven carbon atoms of this compound.

Table 3: Predicted ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

| Carbon (Atom No.) | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| Aromatic (C7) | ~141 | Quaternary carbon attached to the benzylic group. |

| Aromatic (C9) | ~134 | Aromatic carbon directly bonded to the electronegative chlorine atom. |

| Aromatic (C8, C10, C11, C12) | 125 – 130 | Four distinct signals for the aromatic C-H carbons. |

| Pyrrolidine (C2) | ~62 | Methine carbon adjacent to both the nitrogen and the benzylic group, resulting in a significant downfield shift. |

| Pyrrolidine (C5) | ~47 | Methylene carbon adjacent to the nitrogen atom. |

| Benzylic (C6) | ~42 | The benzylic carbon connecting the aromatic and pyrrolidine rings. |

| Pyrrolidine (C3) | ~32 | Aliphatic methylene carbon of the pyrrolidine ring. |

| Pyrrolidine (C4) | ~25 | Aliphatic methylene carbon of the pyrrolidine ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to N-H, aromatic and aliphatic C-H, C=C, C-N, and C-Cl bonds.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity / Shape | Rationale |

|---|---|---|---|

| N-H Stretch | 3300 – 3500 | Medium, sharp | Characteristic of a secondary amine.[6] |

| Aromatic C-H Stretch | 3000 – 3100 | Medium | Absorption just above 3000 cm⁻¹ is indicative of sp² C-H bonds.[6] |

| Aliphatic C-H Stretch | 2850 – 2960 | Strong, sharp | Absorption just below 3000 cm⁻¹ is indicative of sp³ C-H bonds from the pyrrolidine and benzylic groups.[6] |

| Aromatic C=C Stretch | 1450 – 1600 | Medium | A series of peaks characteristic of the benzene ring.[6] |

| N-H Bend | 1550 – 1650 | Medium | Bending vibration for the secondary amine. |

| C-N Stretch | 1000 – 1300 | Medium-Strong | Aliphatic amine C-N stretching vibration.[6] |

| C-Cl Stretch | 600 – 800 | Strong | Strong absorption in the fingerprint region indicating the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electron Ionization (EI) is a common technique for this type of analysis.

-

Molecular Ion (M⁺): The key diagnostic feature will be the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), two molecular ion peaks are expected:

-

m/z 195 (corresponding to C₁₁H₁₄³⁵ClN)

-

m/z 197 (corresponding to C₁₁H₁₄³⁷ClN)

-

The relative intensity of these peaks will be approximately 3:1 .

-

-

Key Fragmentation Pathway: The most significant fragmentation pathway in 2-substituted pyrrolidines is the alpha-cleavage at the C2-C6 bond. This is a thermodynamically favorable process that results in a stable, resonance-stabilized iminium cation.

-

Base Peak (m/z 70): Cleavage of the 3-chlorobenzyl group leads to the formation of the 2-methylenepyrrolidinium ion ([C₅H₈N]⁺). This fragment is often the most abundant ion (the base peak) in the spectrum.

-

Chlorotropylium Ion (m/z 125/127): The other part of the molecule, the 3-chlorobenzyl radical, can rearrange to form the relatively stable chlorotropylium cation, which will also exhibit the characteristic 3:1 isotopic pattern for chlorine.

-

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is essential. The following sections outline best-practice methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters (¹H NMR):

-

Acquire a standard proton spectrum with 16-32 scans.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a relaxation delay (d1) of 1-2 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. A relaxation delay of 2 seconds is standard.

-

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

IR Spectroscopy Protocol

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples due to its simplicity and minimal sample preparation.

-

Sample Application: Place one or two drops of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically presented in terms of transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol

-

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) inlet (GC-MS).

-

GC-MS Method:

-

Inject a dilute solution of the sample (e.g., 1 mg/mL in dichloromethane or ethyl acetate) into the GC.

-

Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 100°C to 280°C).

-

-

MS Parameters (EI):

-

Set the ionization energy to the standard 70 eV.

-

Scan a mass range (m/z) from approximately 40 to 400 amu to ensure capture of the molecular ion and key fragments.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. The predicted spectra provide a clear and consistent portrait of the molecule's framework: the ¹H and ¹³C NMR data confirm the carbon-hydrogen skeleton and connectivity, the IR spectrum identifies the key functional groups, and the mass spectrum verifies the molecular weight and provides corroborating structural information through predictable fragmentation. This guide serves as a foundational reference for researchers, enabling the rapid and accurate identification and quality assessment of this important chemical entity.

References

-

Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

-

MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

Sources

- 1. appchemical.com [appchemical.com]

- 2. This compound | 383127-29-5 [chemicalbook.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Buy Online CAS Number 383127-29-5 - TRC - this compound | LGC Standards [lgcstandards.com]

- 6. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

An In-depth Technical Guide on the Speculative Mechanism of Action of 2-(3-Chlorobenzyl)pyrrolidine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents targeting the central nervous system (CNS).[1][2][3] This guide focuses on 2-(3-Chlorobenzyl)pyrrolidine, a compound for which the mechanism of action is not yet fully elucidated. Through structural analysis, comparison with pharmacologically related molecules, and established principles of neuropharmacology, we present a primary speculative mechanism centered on the inhibition of monoamine transporters. This document provides a comprehensive framework for investigation, detailing putative molecular targets, the resulting signaling consequences, and a robust, multi-tiered experimental plan to rigorously test these hypotheses. The objective is to equip researchers with the scientific rationale and practical methodologies required to define the pharmacological profile of this and similar novel chemical entities.

Introduction and Structural Rationale

The this compound molecule combines two key pharmacophoric features: a saturated five-membered pyrrolidine ring and a substituted benzyl group. The pyrrolidine ring is a privileged scaffold found in numerous CNS-active drugs, including antidepressants, anticholinergics, and psychostimulants.[1][2] Its nitrogen atom, typically protonated at physiological pH, is crucial for interaction with the binding sites of various receptors and transporters.

The benzyl group, attached at the 2-position, provides a lipophilic region capable of engaging in hydrophobic and aromatic interactions. The specific substitution of a chlorine atom at the 3-position of the phenyl ring is significant. This modification alters the electronic properties (via inductive effects) and steric profile of the aromatic ring, which can critically influence binding affinity and selectivity for its molecular target(s) compared to unsubstituted or alternatively substituted analogs.

Given the structural similarities to well-characterized psychoactive compounds, particularly those in the class of monoamine reuptake inhibitors, we can formulate a primary, testable hypothesis for the mechanism of action of this compound.

Primary Hypothesis: Inhibition of Monoamine Transporters

Our central hypothesis is that this compound functions as a competitive inhibitor of one or more monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and/or the serotonin transporter (SERT).[4] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process that terminates the neurotransmitter's signal.[5] Inhibition of this process leads to an increased concentration and prolonged residence time of monoamines in the synapse, thereby enhancing dopaminergic, noradrenergic, and/or serotonergic neurotransmission.[5][6]

This hypothesis is grounded in the established pharmacology of structurally related compounds. For instance, pyrovalerone and its analogs, which feature a 2-pyrrolidinyl moiety, are potent inhibitors of DAT and NET.[7] Furthermore, many pyrrolidine-based structures have been explicitly designed as dual serotonin and noradrenaline reuptake inhibitors (SNRIs) or triple reuptake inhibitors (SNDRIs).[8][9] The overall architecture of this compound aligns well with the general pharmacophore for this class of inhibitors.

Speculative Signaling and Neurochemical Consequences

The downstream effects of monoamine transporter inhibition are profound and form the basis for the therapeutic applications of drugs like SSRIs and SNRIs.[6] By blocking reuptake, this compound would be expected to trigger a cascade of events beginning with the elevated synaptic concentration of specific monoamines.

-

If DAT is inhibited: Increased synaptic dopamine in brain regions like the nucleus accumbens and prefrontal cortex would enhance signaling through dopamine receptors (D1-D5), potentially leading to psychostimulant effects, mood elevation, and improved executive function.

-

If NET is inhibited: Elevated norepinephrine levels in loci such as the locus coeruleus and cortex would increase activation of adrenergic receptors, which can impact alertness, focus, and mood.

-

If SERT is inhibited: Increased serotonin availability across various brain regions would modulate a wide array of 5-HT receptors, influencing mood, anxiety, and appetite.

The specific behavioral and physiological outcomes would depend on the compound's selectivity profile—that is, its relative potency for inhibiting DAT, NET, versus SERT.

Caption: Experimental workflow for in vitro characterization of transporter activity.

Tier 2: In Vivo Target Engagement and Behavioral Effects

If in vitro results confirm potent activity, the next stage is to verify that the compound reaches its target in the brain and elicits a predictable physiological and behavioral response.

This technique directly measures the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.

Objective: To assess if systemic administration of the compound increases synaptic concentrations of dopamine, norepinephrine, and/or serotonin in the brain.

Methodology:

-

Surgery: Implant a microdialysis guide cannula targeting a relevant brain region (e.g., nucleus accumbens or prefrontal cortex) in rats. Allow for recovery.

-

Experiment: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples.

-

Administration: Administer a vehicle or a dose of this compound (e.g., intraperitoneally).

-

Sample Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.

-

Analysis: Analyze the concentration of dopamine, norepinephrine, and serotonin (and their metabolites) in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express post-injection neurotransmitter levels as a percentage of the stable baseline average.

This is a standard behavioral assay to assess the psychostimulant effects typically associated with DAT and NET inhibition.

Objective: To determine if the compound produces hyperlocomotion, a behavioral proxy for enhanced dopaminergic and/or noradrenergic activity.

Methodology:

-

Habituation: Place mice or rats into open-field activity chambers and allow them to habituate for 30-60 minutes. The chambers are equipped with infrared beams to automatically track movement.

-

Administration: Administer vehicle or varying doses of this compound.

-

Testing: Immediately return the animals to the chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 1-2 hours.

-

Data Analysis: Analyze the locomotor data in time bins (e.g., 5-minute intervals) and as a cumulative total. Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

Conclusion and Future Directions

This guide outlines a speculative, yet scientifically grounded, mechanism of action for this compound, centering on the inhibition of monoamine transporters. The structural analogy to known reuptake inhibitors provides a strong foundation for this primary hypothesis. The proposed experimental framework provides a clear, logical, and rigorous path to confirming target engagement, elucidating the selectivity profile, and characterizing the neurochemical and behavioral consequences of this novel compound. Successful validation of this hypothesis would classify this compound as a monoamine reuptake inhibitor and pave the way for further preclinical development to explore its therapeutic potential in CNS disorders.

References

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- PubMed Central (PMC). (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

- Li Petri, G., Contino, A., & De Santis, E. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

- ResearchGate. (2025). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions.

- PubMed. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease.

- Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor.

- PubMed Central (PMC). (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.

- PubMed. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships.

- PubMed. (2010). Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain.

- Wikipedia. (n.d.). Phenylpiracetam.

- PubMed Central (PMC). (2024). Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme.

- Patsnap Synapse. (2024). What are Monoamine reuptake inhibitor and how do they work?.

- Pharmacia. (n.d.). synthesis and nootropic activity prediction of some 4-(aminomethyl)- 1-benzylpyrrolidin.

- Wikipedia. (n.d.). Monoamine reuptake inhibitor.

- ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines.

Sources

- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. What are Monoamine reuptake inhibitor and how do they work? [synapse.patsnap.com]

- 6. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 2-(3-Chlorobenzyl)pyrrolidine Interactions: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 2-(3-Chlorobenzyl)pyrrolidine, a molecule of interest within the broader class of pharmacologically significant pyrrolidine derivatives. Pyrrolidine scaffolds are prevalent in numerous FDA-approved drugs and natural products, exhibiting a wide array of biological activities.[1][2] This document outlines a systematic and scientifically rigorous computational workflow designed for researchers, scientists, and drug development professionals. The guide details methodologies for target identification, molecular docking, molecular dynamics simulations, and binding free energy calculations to elucidate the potential protein interactions and therapeutic applications of this compound.

Introduction: The Significance of the Pyrrolidine Scaffold and the Rationale for In Silico Investigation

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a cornerstone in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics.[1] Its prevalence in bioactive compounds underscores its importance in drug design.[1][3] Pyrrolidine derivatives have been reported to exhibit a multitude of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and antibacterial activities.[3][4] The specific compound, this compound, with its distinct substitution pattern, presents a unique candidate for computational exploration to predict its biological targets and understand its mechanism of action at a molecular level.

In silico modeling offers a time- and cost-effective approach to prioritize experimental studies by predicting molecular interactions, binding affinities, and the dynamic behavior of a ligand-protein complex. This guide provides the theoretical and practical framework for such an investigation.

Chemical Properties of this compound:

| Property | Value | Source |

| CAS Number | 383127-29-5 | [5] |

| Molecular Formula | C11H14ClN | [5] |

| Molecular Weight | 195.69 g/mol | [5] |

| Canonical SMILES | C1CC(NC1)CC2=CC(=CC=C2)Cl |

Target Identification: A Computational Approach to Unveiling Biological Partners

Given the novelty of this compound, its specific biological targets are not yet elucidated. In silico target prediction methods provide a powerful tool to generate hypotheses for experimental validation.[6][7][8][9] These methods can be broadly categorized into ligand-based and structure-based approaches.

Ligand-Based Target Prediction: This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. By comparing the chemical features of this compound to databases of compounds with known targets, potential protein partners can be inferred.

Structure-Based Target Prediction (Reverse Docking): This method involves docking the small molecule against a large library of protein structures to identify those with the most favorable binding energies.[8][10] This "reverse" paradigm shifts from finding a ligand for a target to finding a target for a ligand.[6]

Hypothesized Target Classes for this compound:

Based on the known activities of other pyrrolidine derivatives, potential target classes for this compound could include:

-

G-Protein Coupled Receptors (GPCRs): Many neurologically active compounds feature a pyrrolidine ring.

-

Enzymes: Such as kinases, proteases, and metabolic enzymes like cyclooxygenases (COX).[3]

-

Ion Channels: Modulators of ion channels frequently contain amine scaffolds.

The following workflow will focus on investigating the interaction of this compound with a hypothesized GPCR target, a common and important class of drug targets.[11][12][13][14]

In Silico Modeling Workflow

The core of this guide is a multi-step computational workflow designed to provide a detailed understanding of the ligand-protein interaction.

Caption: A generalized workflow for in silico modeling of ligand-protein interactions.

Ligand and Receptor Preparation

Accurate preparation of both the ligand and the receptor is a critical first step for reliable results.

Ligand Preparation Protocol:

-

Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool.

-

Convert to 3D: Convert the 2D structure to a 3D conformation.

-

Generate Tautomers and Protonation States: Enumerate possible tautomers and protonation states at a physiological pH (e.g., 7.4).

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

Receptor Preparation Protocol:

-

Obtain Protein Structure: Download the 3D structure of the chosen target protein from the Protein Data Bank (PDB).

-

Pre-processing: Remove water molecules, co-factors, and any co-crystallized ligands not relevant to the study.

-

Protonation and Charge Assignment: Add hydrogen atoms and assign appropriate protonation states to amino acid residues.

-

Handling Missing Residues/Loops: If the crystal structure has missing residues or loops, these should be modeled using appropriate software.

-

Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[15] It involves two main components: a search algorithm to generate different ligand poses and a scoring function to rank these poses.[12]

Molecular Docking Protocol:

-

Define the Binding Site: Identify the binding pocket of the receptor. This can be determined from the position of a co-crystallized ligand or through binding site prediction algorithms.

-

Grid Generation: Generate a grid box that encompasses the defined binding site.

-

Ligand Docking: Dock the prepared 3D structure of this compound into the receptor's binding site using software such as AutoDock Vina or Glide.

-

Pose Analysis: Analyze the top-ranked docking poses based on their docking scores and visual inspection of the interactions with key residues in the binding pocket.

Validation of the Docking Protocol: Before docking the compound of interest, it is crucial to validate the docking protocol. This is typically done by re-docking a known co-crystallized ligand into its receptor. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is generally considered a successful validation.[16][17]

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the binding event, molecular dynamics simulations offer insights into the dynamic behavior of the ligand-protein complex over time.[18][19] MD simulations are essential for assessing the stability of the docked pose and refining the binding interactions.

MD Simulation Workflow using GROMACS:

Caption: A step-by-step workflow for molecular dynamics simulation using GROMACS.

Detailed MD Simulation Protocol (using GROMACS):

-

System Preparation:

-

Generate the topology for the protein using a force field like AMBER or CHARMM.

-

Parameterize the ligand to generate its topology and force field parameters.

-

Define a simulation box and solvate the complex with an appropriate water model (e.g., TIP3P).

-

Add ions to neutralize the system.[18]

-

-

Energy Minimization: Perform steepest descent energy minimization to remove steric clashes.

-

Equilibration:

-

Perform a short simulation under the NVT (isothermal-isochoric) ensemble to stabilize the temperature.

-

Perform a subsequent simulation under the NPT (isothermal-isobaric) ensemble to stabilize the pressure and density.

-

-

Production MD: Run the production simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the complex (e.g., by calculating RMSD and RMSF) and to study the specific interactions between the ligand and the protein.

Binding Free Energy Calculations

To obtain a more accurate estimation of the binding affinity than that provided by docking scores, binding free energy calculations can be performed on the MD simulation trajectory. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular end-point methods for this purpose.[20][21][22][23][24]

MM/PBSA Calculation Protocol:

-

Extract Snapshots: Extract snapshots of the ligand-protein complex, the protein alone, and the ligand alone from the production MD trajectory.

-

Calculate Energy Components: For each snapshot, calculate the following energy terms:

-

Molecular Mechanics Energy (ΔE_MM): Includes internal, van der Waals, and electrostatic energies.

-

Solvation Free Energy (ΔG_solv): Comprises polar and nonpolar contributions. The polar part is calculated using the Poisson-Boltzmann or Generalized Born model, and the nonpolar part is typically estimated from the solvent-accessible surface area (SASA).

-

-

Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated as the sum of the changes in molecular mechanics energy and solvation free energy upon binding.

Data Analysis and Interpretation

Docking Results:

-

Docking Score: A lower docking score generally indicates a more favorable binding pose.[15]

-

Binding Interactions: Visualize the docked pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges with the receptor's active site residues.

MD Simulation Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): A stable RMSD of the protein backbone and the ligand over time suggests that the complex has reached equilibrium and the ligand is stably bound.[16]

-

Root Mean Square Fluctuation (RMSF): RMSF analysis reveals the flexibility of different regions of the protein and can indicate which residues are most affected by ligand binding.

-

Interaction Analysis: Analyze the trajectory to determine the persistence of specific interactions (e.g., hydrogen bonds) over the simulation time.

Binding Free Energy:

-

ΔG_bind: A more negative binding free energy value indicates a stronger binding affinity.

-

Per-residue Energy Decomposition: This analysis can identify the key residues that contribute most significantly to the binding of the ligand.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with a hypothesized protein target. By following these steps, researchers can generate robust hypotheses about the compound's potential biological activity, binding mode, and affinity. The results of these computational studies should be used to guide and prioritize future experimental validation, such as in vitro binding assays and functional assays, to confirm the predicted interactions and biological effects. The iterative cycle of computational prediction and experimental validation is a powerful paradigm in modern drug discovery.

References

-

Chen, F., Liu, H., & Sun, H. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews, 119(12), 7971–8014. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert Opinion on Drug Discovery, 10(5), 449–461. [Link]

-

GROMACS. (n.d.). GROMACS Tutorials. Retrieved from [Link]

-

Hassan, M., & Brown, R. D. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1762, 269–283. [Link]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link]

-

Melo, R., & Field, M. J. (2022). How to run a Molecular Dynamics simulation using GROMACS. Compchems. [Link]

-

Sato, T., & Bourne, P. E. (2010). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 11(2), 137–147. [Link]

-

Sun, H., Li, Y., Tian, S., Xu, L., & Hou, T. (2018). Assessing the performance of MM/PBSA and MM/GBSA methods. 4. Accuracies of MM/PBSA and MM/GBSA methodologies evaluated by various simulation protocols. Physical Chemistry Chemical Physics, 20(38), 24843–24859. [Link]

-

Wang, J., Wang, W., Hou, T., & Xu, L. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Progress and Challenges. Wiley Interdisciplinary Reviews: Computational Molecular Science, 9(1), e1388. [Link]

-

ELIXIR-UK. (2023). Running molecular dynamics simulations using GROMACS. ELIXIR TeSS. [Link]

-

CD ComputaBio. (n.d.). GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial. Retrieved from [Link]

-

Vitale, P., Scilimati, A., & Mangiatordi, G. F. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4851. [Link]

-

ResearchGate. (2022). How to validate the molecular docking results? [Link]

-

Byrne, R. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1762, 269-283. [Link]

-

Spyrakis, F., & Cilibrizzi, A. (2019). Recent Advances in In Silico Target Fishing. International Journal of Molecular Sciences, 20(12), 2959. [Link]

-

ResearchGate. (2021). How can I validate docking result without a co-crystallized ligand? [Link]

-

EMBL-EBI. (n.d.). GROMACS tutorial. [Link]

-

Kaczor, A. A., & Selent, J. (2017). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Current Topics in Medicinal Chemistry, 17(15), 1734–1747. [Link]

-

Ryan Byrne. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1762, 269-283. [Link]

-

Kaczor, A. A., & Selent, J. (2017). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Current Topics in Medicinal Chemistry, 17(15), 1734-1747. [Link]

-

Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, G., Wall, I. D., Woolven, J. M., & Head, R. D. (2006). A critical assessment of docking programs and scoring functions. Journal of Medicinal Chemistry, 49(20), 5912–5931. [Link]

-

Bhat, A. A., Tandon, N., & Murugesan, S. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. ChemistrySelect, 7(5), e202104052. [Link]

-

Divya, K. S., & P, R. S. (2009). Validation of docking performance in context of a structural water molecule-using model system. [Link]

-

Ranganathan, A. (2024). Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions. Methods in Molecular Biology, 2719, 235-253. [Link]

-

Jeelan Basha, S., & Shaik, F. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research, 31(3), 369–392. [Link]

-

Kaczor, A. A., & Selent, J. (2017). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. Current Topics in Medicinal Chemistry, 17(15), 1734-1747. [Link]

-

Watts, C. (2017). A Quick Introduction to Graphviz. [Link]

-

Graphviz. (n.d.). Graphviz. Retrieved from [Link]

-

Shah, K., Garg, K., & Thakkar, M. (2024, February 25). ES114 Graphviz [Video]. YouTube. [Link]

-

Watts, C. (n.d.). graphviz-tutorial. GitHub. Retrieved from [Link]

-

The Cherno. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]

-

McPhee, K., Bekic, M., & Frolova, L. (2025). Exploring variations of pyrrolidine-2-ones for enhanced biological activity. ACS Fall 2025. [Link]

-

Poyraz, S., & Kaya, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Poyraz, S., & Kaya, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

Langel, D., Ober, D., & Beran, F. (2022). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 27(19), 6438. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 5. This compound | 383127-29-5 [chemicalbook.com]

- 6. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances in In Silico Target Fishing [mdpi.com]

- 9. In Silico Target Prediction for Small Molecules. (2019) | Ryan Byrne | 34 Citations [scispace.com]

- 10. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessing Protein-Protein Docking Protocols: Case Studies of G-Protein-Coupled Receptor Interactions | Springer Nature Experiments [experiments.springernature.com]

- 12. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 15. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 16. researchgate.net [researchgate.net]

- 17. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. compchems.com [compchems.com]

- 19. Running molecular dynamics simulations using GROMACS - TeSS (Training eSupport System) [tess.elixir-europe.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. peng-lab.org [peng-lab.org]

- 22. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scribd.com [scribd.com]

- 24. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

Biological Screening of Novel 2-(3-Chlorobenzyl)pyrrolidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolidine-containing compounds represent a significant class of nitrogenous heterocyclic molecules with a broad spectrum of biological activities. The pyrrolidine scaffold is a key structural component in many natural products and synthetic drugs, exhibiting activities ranging from antimicrobial and anticancer to central nervous system effects. The introduction of various substituents onto the pyrrolidine ring allows for the fine-tuning of their pharmacological properties. Specifically, the incorporation of a 3-chlorobenzyl moiety at the 2-position of the pyrrolidine ring is a promising strategy for developing novel therapeutic agents. This guide provides a comprehensive overview of the essential biological screening methodologies to evaluate the potential of newly synthesized 2-(3-chlorobenzyl)pyrrolidine derivatives.

This technical guide will detail the experimental protocols for assessing cytotoxicity, antimicrobial activity, and antioxidant potential. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility for researchers in the field of drug discovery.

Section 1: Cytotoxicity Screening

The initial and most critical step in the evaluation of novel chemical entities for therapeutic potential is the assessment of their cytotoxic effects. This screening identifies the concentration-dependent toxicity of a compound on cultured cells, providing a foundational understanding of its therapeutic window. The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan is insoluble and can be quantified spectrophotometrically after solubilization, with the absorbance being directly proportional to the number of viable cells.

Experimental Workflow: Cytotoxicity Screening

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution Method

Materials:

-

This compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Compound Dilutions:

-

Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

In a 96-well plate, add 100 µL of sterile MHB to all wells.

-

Add 100 µL of the compound stock solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.

-

-

Preparation of Bacterial Inoculum:

-

From an 18-24 hour agar plate culture, select isolated colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add the appropriate volume of the diluted bacterial inoculum to each well containing the compound dilutions.

-

Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Data Presentation

The antimicrobial activity is reported as the MIC value in µg/mL.

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL) of this compound Derivatives

| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |

| Derivative 1 | 32 | 64 |

| Derivative 2 | 8 | 16 |

| Derivative 3 | 128 | >128 |

| Ciprofloxacin | 0.5 | 0.25 |

Section 3: Antioxidant Activity Screening

Antioxidant compounds can neutralize reactive oxygen species (ROS) and free radicals, which are implicated in various diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a rapid, simple, and widely used method to evaluate the antioxidant potential of chemical compounds.

Principle of the DPPH Assay

DPPH is a stable free radical that has a deep purple color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, which is yellow. The degree of discoloration, measured by the decrease in absorbance at 517 nm, is proportional to the radical scavenging activity of the compound.

Experimental Workflow: Antioxidant Screening

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol: DPPH Radical Scavenging Assay

Materials:

-

This compound derivatives

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Ascorbic acid (positive control)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). This solution should be freshly prepared and kept in the dark.

-

Prepare a stock solution of the test compounds and a positive control (e.g., ascorbic acid) in methanol.

-

Perform serial dilutions of the test compounds and the positive control.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of the different concentrations of the test compounds and the positive control to their respective wells (e.g., 100 µL).

-

Add an equal volume of the DPPH working solution to each well (e.g., 100 µL).

-

Include a blank control containing only the solvent and the DPPH solution.

-

Mix the contents of the wells thoroughly.

-

-

Incubation and Measurement:

-

Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Data Analysis and Presentation

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100

Where:

-

Abs_control is the absorbance of the DPPH solution without the test compound.

-

Abs_sample is the absorbance of the DPPH solution with the test compound.

The antioxidant activity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 3: Hypothetical Antioxidant Activity (IC50 in µg/mL) of this compound Derivatives

| Compound | DPPH Radical Scavenging IC50 (µg/mL) |

| Derivative 1 | 85.3 ± 7.2 |

| Derivative 2 | 45.1 ± 3.9 |

| Derivative 3 | > 200 |

| Ascorbic Acid | 10.5 ± 0.8 |

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion

This technical guide outlines a systematic and robust approach for the initial biological screening of novel this compound derivatives. By employing standardized and validated assays for cytotoxicity, antimicrobial, and antioxidant activities, researchers can effectively evaluate the therapeutic potential of these compounds. The detailed protocols and workflows provided herein serve as a practical resource for drug discovery and development professionals, ensuring the generation of reliable and reproducible data. The insights gained from these preliminary screenings are crucial for identifying promising lead compounds for further preclinical development.

References

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Available from: [Link]

-

ACME Research Solutions. (2024, February 23). DPPH Scavenging Assay Protocol- Detailed Procedure. Available from: [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

Wikipedia. (n.d.). Antibiotic sensitivity testing. Available from: [Link]

-

Wikipedia. (n.d.). Broth microdilution. Available from: [Link]

-

Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Available from: [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Available from: [Link]

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-(3-Chlorobenzyl)pyrrolidine Analogs as Dopamine Transporter Inhibitors

Introduction: The 2-Benzylpyrrolidine Scaffold as a Privileged Motif for Dopaminergic Modulation

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs.[1] Its conformational flexibility and stereochemical complexity allow for precise three-dimensional arrangements of pharmacophoric elements, making it an ideal scaffold for targeting a wide array of biological macromolecules. When coupled with a benzyl moiety at the 2-position, the resulting 2-benzylpyrrolidine core becomes a particularly potent pharmacophore for interacting with components of the dopaminergic system, most notably the dopamine transporter (DAT).

The dopamine transporter is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[2] Inhibition of DAT leads to an increase in extracellular dopamine levels, a mechanism of action shared by therapeutic agents for conditions like ADHD and depression, as well as substances of abuse such as cocaine. Consequently, the development of novel DAT inhibitors with specific pharmacological profiles is of significant interest in drug discovery.

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of 2-(3-Chlorobenzyl)pyrrolidine analogs, a class of compounds with the potential to act as potent and selective dopamine reuptake inhibitors. We will delve into the synthetic strategies for accessing these molecules, the key structural features that govern their interaction with the dopamine transporter, and the detailed experimental protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel central nervous system (CNS) agents.

Synthetic Strategies: Accessing the this compound Core and its Analogs

The synthesis of the this compound scaffold and its derivatives can be achieved through several established synthetic routes. A common and versatile approach involves the reductive amination of a suitable carbonyl precursor with a primary amine, or the N-alkylation of a pre-formed pyrrolidine ring.

General Synthesis of this compound

A straightforward method for the preparation of the parent scaffold, this compound, can be adapted from multi-step procedures starting from 3-chlorobenzoic acid.[3]

Experimental Protocol: Synthesis of this compound [3]

-

Esterification: To a solution of 3-chlorobenzoic acid in absolute ethanol, slowly add thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to yield ethyl 3-chlorobenzoate.

-

Formation of the Pyrrolidinone Ring: The ethyl 3-chlorobenzoate is then subjected to a series of reactions, including a condensation reaction with a suitable nitrogen-containing precursor, to form a substituted pyrrolidinone.

-

Reduction of the Pyrrolidinone: The resulting pyrrolidinone is then reduced to the corresponding pyrrolidine.

-

Introduction of the Benzyl Moiety (if not already present) and Final Reduction: If the benzyl group is not introduced earlier, it can be installed via N-alkylation of a suitable pyrrolidine precursor. The final step typically involves a reduction, for instance, using sodium borohydride in the presence of acetic acid, to yield this compound.

Synthesis of N-Substituted Analogs

For the synthesis of N-substituted analogs, a common method is the direct alkylation of pyrrolidine with a substituted benzyl halide.[4]

Experimental Protocol: Synthesis of N-(2-Chlorobenzyl)pyrrolidine [4]

-

Reaction Setup: A solution of 2-chlorobenzyl chloride in toluene is added portion-wise to a solution of pyrrolidine in toluene, maintaining the temperature below 40°C.

-

Reflux: Once the addition is complete, the reaction mixture is heated to reflux for three hours.

-

Work-up: After cooling, the mixture is washed twice with water. The organic toluene layer is dried over anhydrous potassium carbonate.

-

Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by vacuum distillation to yield N-(2-chlorobenzyl)pyrrolidine.

Structure-Activity Relationship (SAR) Exploration at the Dopamine Transporter

The biological activity of this compound analogs as dopamine transporter inhibitors is highly dependent on their structural features. The following sections dissect the key SAR points, drawing inferences from studies on related pyrrolidine and piperidine-based DAT inhibitors.

The Role of the Benzyl Substituent

The nature and position of the substituent on the benzyl ring play a critical role in modulating the affinity and selectivity for the dopamine transporter.

-

Halogen Substitution: The presence of a halogen, such as the chlorine atom in the 3-position of the core molecule, is often beneficial for DAT affinity. Studies on benztropine analogs have shown that halogenated derivatives can exhibit superior DAT binding affinities compared to the unsubstituted parent compound.[5] The 3-position is a common substitution site in potent DAT inhibitors.

-

Nature of the Substituent: Electron-withdrawing groups are generally favored for DAT affinity. However, the overall electronic and steric profile of the substituent is crucial. For instance, in a series of α-pyrrolidinohexiophenone (α-PHP) analogs, a 4-CF3 substituent was found to be a significant outlier, drastically reducing DAT potency and selectivity, highlighting the complex interplay of electronic and steric factors.[7]

Stereochemistry of the Pyrrolidine Ring

The stereochemistry at the 2-position of the pyrrolidine ring is a critical determinant of biological activity. In many classes of chiral ligands, the biological activity is confined to a single enantiomer.

-

Enantioselectivity: For N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides, the affinity for the dopamine D2 receptor was found to be confined to the (R)-enantiomer.[6] This highlights the importance of the stereocenter at the point of attachment of the benzyl group for specific receptor interactions. A similar high degree of enantioselectivity is expected for the interaction of this compound analogs with the dopamine transporter.

Modifications of the Pyrrolidine Ring

Alterations to the pyrrolidine ring itself can have a profound impact on activity.

-

N-Substitution: The substituent on the pyrrolidine nitrogen is a key vector for modifying the pharmacological profile. In a series of eticlopride-based dopamine D2/D3 receptor ligands, small N-alkyl groups on the pyrrolidine were poorly tolerated, but the addition of a linker and a secondary pharmacophore improved affinities.[8] For DAT inhibitors, N-substitution can influence potency, selectivity, and pharmacokinetic properties.

-

Ring Substitution: Substitution on the carbon atoms of the pyrrolidine ring can also modulate activity. For instance, in a series of 3,3-disubstituted pyrrolidines, potent triple serotonin/norepinephrine/dopamine reuptake inhibitors were discovered.[9]

The following table summarizes the anticipated SAR for this compound analogs based on evidence from related compound series.

| Structural Modification | Anticipated Effect on DAT Affinity | Rationale from Related Compounds |

| Benzyl Ring Substitution | ||

| Halogen at C3 (e.g., Cl) | Potentially enhances affinity | Halogenation often improves DAT binding in benztropine analogs.[5] |

| Other Electron-Withdrawing Groups at C3/C4 | Likely to be well-tolerated or enhance affinity | Electron-withdrawing groups on the N-benzyl moiety are beneficial for DAT binding in N-benzylpiperidines.[6] |

| Bulky Substituents | May decrease affinity | Steric hindrance can disrupt optimal binding. |

| Pyrrolidine Ring | ||

| (R)-Stereochemistry at C2 | Expected to be the more active enantiomer | High enantioselectivity observed for related N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides at D2 receptors.[6] |

| N-Alkylation | Variable, depends on the substituent | Small alkyl groups may decrease affinity, while larger groups with specific functionalities could enhance it.[8] |

| C3/C4 Substitution | Can introduce additional interactions and modulate selectivity | 3,3-disubstitution can lead to triple reuptake inhibitors.[9] |

Biological Evaluation: In Vitro Assays for DAT Affinity and Function

To elucidate the SAR of this compound analogs, two primary in vitro assays are essential: a radioligand binding assay to determine the affinity for the dopamine transporter and a dopamine uptake assay to assess the functional inhibition of the transporter.

Radioligand Binding Assay for DAT Affinity (Kᵢ)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the dopamine transporter, providing a measure of its binding affinity (Kᵢ).

Experimental Protocol: Dopamine Transporter Radioligand Binding Assay

-